2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester
Brand Name: Vulcanchem
CAS No.: 118892-73-2
VCID: VC0174138
InChI: InChI=1S/C10H11NO4/c1-6(2)15-10(14)8-7(9(12)13)4-3-5-11-8/h3-6H,1-2H3,(H,12,13)/p-1
SMILES: CC(C)OC(=O)C1=C(C=CC=N1)C(=O)[O-]
Molecular Formula: C10H11NO4
Molecular Weight: 209.19864

2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester

CAS No.: 118892-73-2

Cat. No.: VC0174138

Molecular Formula: C10H11NO4

Molecular Weight: 209.19864

* For research use only. Not for human or veterinary use.

2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester - 118892-73-2

Specification

CAS No. 118892-73-2
Molecular Formula C10H11NO4
Molecular Weight 209.19864
IUPAC Name 2-propan-2-yloxycarbonylpyridine-3-carboxylate
Standard InChI InChI=1S/C10H11NO4/c1-6(2)15-10(14)8-7(9(12)13)4-3-5-11-8/h3-6H,1-2H3,(H,12,13)/p-1
SMILES CC(C)OC(=O)C1=C(C=CC=N1)C(=O)[O-]

Introduction

Chemical Structure and Identification

Molecular Structure and Nomenclature

2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester features a pyridine ring with a carboxylic acid group at position 3 and an isopropyl ester group at position 2. Based on its structure, the compound has a molecular formula of C9H9NO4 and a calculated molecular weight of approximately 195.17 g/mol. The systematic IUPAC name is 2-(1-methylethyl) 3-carboxy-pyridine-2-carboxylate, though it is commonly referenced by its semi-systematic name used in this report .

Structural Characteristics

The compound contains several key functional groups that determine its chemical behavior:

  • A pyridine heterocyclic core with nitrogen at position 1

  • A free carboxylic acid group at position 3

  • An isopropyl ester moiety at position 2

This combination of features gives the molecule unique properties compared to both the parent dicarboxylic acid and corresponding diesters. The presence of both an ester and a free carboxylic acid creates interesting opportunities for selective reactions and applications .

Physical and Chemical Properties

Properties Based on Related Compounds

While specific data for 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester is limited in the scientific literature, properties can be estimated based on the parent compound and related derivatives. The parent compound, 2,3-pyridinedicarboxylic acid (quinolinic acid), has the following properties:

Table 1: Properties of Parent Compound (2,3-Pyridinedicarboxylic Acid)

PropertyValue
Physical StateCrystalline powder or solid
Melting Point188-190°C (with decomposition)
Water Solubility0.55%
Other SolubilitiesSoluble in alkalies, slightly soluble in alcohol, practically insoluble in ether and benzene
Molecular Weight167.12 g/mol
CAS Number89-00-9

The isopropyl esterification at position 2 would likely modify these properties in predictable ways, including increased lipophilicity, decreased water solubility, and enhanced solubility in organic solvents compared to the parent dicarboxylic acid .

Chemical Stability and Reactivity

As a mono-ester of a dicarboxylic acid, 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester exhibits several important chemical characteristics:

  • The free carboxylic acid group at position 3 maintains its acidity and reactivity toward nucleophiles

  • The isopropyl ester group at position 2 is susceptible to hydrolysis under acidic or basic conditions

  • The pyridine nitrogen provides basic character and potential for coordination with metals

  • The compound likely demonstrates increased stability toward decarboxylation compared to the parent dicarboxylic acid due to the electron-withdrawing effect of the ester group

Synthesis Methods

Several synthetic approaches can be adapted for the preparation of 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester:

Selective Esterification of 2,3-Pyridinedicarboxylic Acid

A direct approach involves selective monoesterification of 2,3-pyridinedicarboxylic acid with isopropyl alcohol. This requires careful control of reaction conditions to achieve selectivity for the carboxylic acid at position 2:

Table 2: Potential Selective Esterification Conditions

ParameterRecommended Conditions
CatalystSulfuric acid or p-toluenesulfonic acid
Temperature60-80°C
Molar Ratio (acid:alcohol)1:1 to 1:1.2
Reaction Time3-5 hours
SolventIsopropyl alcohol (excess) or toluene

The position selectivity may be influenced by the slightly different reactivities of the two carboxylic acid groups, with the acid at position 2 potentially being more reactive due to activation by the pyridine nitrogen .

From Pyridine-2,3-Dicarboxylic Anhydride

An alternative approach uses pyridine-2,3-dicarboxylic anhydride as an intermediate:

  • Convert 2,3-pyridinedicarboxylic acid to its cyclic anhydride using dehydrating agents such as acetic anhydride

  • React the anhydride with isopropyl alcohol under controlled conditions

  • The regioselective ring opening would favor formation of the 2-isopropyl ester due to the greater electrophilicity of the carbonyl carbon at position 2

From Oxidation of Quinolines and Subsequent Esterification

Based on methods described in US Patent 4816588A, a synthetic route could involve:

  • Oxidation of 8-substituted quinolines using hydrogen peroxide in alkaline conditions:
    "Hydrogen peroxide (30% w/w, 92.7 g, 0.818 mols) is added over a 1.5 hour period to a stirred mixture of 26.4% aqueous potassium hydroxide (145.6 g, 0.665 mols) and 3-methyl-8-hydroxyquinoline hydrochloride (20.00 g, 0.102 mols) at 75°C to 80°C."

  • Isolation of the resulting 2,3-pyridinedicarboxylic acid:
    "The reaction mixture is cooled at 35°C, and hydrochloric acid is added until a pH of 1.8 to 1.6 is obtained. The resulting slurry is stirred one hour at 20°C, filtered, washed with 30 mL of water and air dried."

  • Selective esterification with isopropyl alcohol using conditions described in section 3.1.

From Maleic Acid Derivatives

US Patent 5008392A describes a process for preparing pyridine-2,3-dicarboxylic acid esters that could be adapted:

  • React 2,3-dihalomaleic acid esters with ammonia or ammonium salts at temperatures above 50°C

  • React the intermediate 2-amino-3-halomaleic acid esters with α,β-unsaturated aldehydes or ketones

  • The resulting diester could then undergo selective hydrolysis to produce the mono-isopropyl ester

Analytical Characterization

Identification and purity assessment of 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester would typically employ multiple analytical techniques:

Spectroscopic Methods

NMR Spectroscopy: The 1H NMR spectrum would show characteristic signals for:

  • Pyridine ring protons (7-9 ppm)

  • Isopropyl methyl groups (doublet, ~1.3-1.4 ppm)

  • Isopropyl methine proton (septet, ~5.2-5.3 ppm)

  • Carboxylic acid proton (broad singlet, ~12-13 ppm)

IR Spectroscopy: Key absorption bands would include:

  • C=O stretching of carboxylic acid (~1700-1710 cm-1)

  • C=O stretching of ester (~1720-1740 cm-1)

  • O-H stretching of carboxylic acid (broad, ~2500-3500 cm-1)

  • C-O stretching of ester (~1200-1250 cm-1)

  • Pyridine ring vibrations (~1400-1600 cm-1)

Chromatographic Methods

High-performance liquid chromatography (HPLC) could be used for purity assessment, with detection by UV absorbance at wavelengths characteristic of pyridine derivatives (typically 250-280 nm). Gas chromatography-mass spectrometry (GC-MS) might require derivatization of the free carboxylic acid group for improved volatility .

Mass Spectrometry

The mass spectrum would likely show a molecular ion peak at m/z 195 (M+) corresponding to the molecular weight, with fragmentation patterns including loss of the isopropyl group (m/z 153) and decarboxylation products .

Applications and Biological Activity

Agricultural Applications

Pyridine-2,3-dicarboxylate esters serve as valuable intermediates in the synthesis of herbicides, particularly imidazolinone herbicides:

"Pyridine-2,3-dicarboxylate esters are useful intermediates for the preparation of herbicidal 2-(2-imidazolin-2-yl)nicotinic acids, esters and salts, such as those described in United States Patent Numbers 4,562,257; 4,638,068; and 4,647,301."

The mono-isopropyl ester could potentially offer advantages in synthetic pathways for these herbicides, with the free carboxylic acid providing a reactive site for subsequent transformations while the isopropyl ester serves as a protecting group or modifies the physical properties of intermediates .

As a Chemical Building Block

The presence of both an ester and a free carboxylic acid makes 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester a versatile building block for further chemical synthesis. The differential reactivity of these functional groups allows for selective transformations, including:

  • Amide formation at the free carboxylic acid

  • Reduction of either the ester or carboxylic acid

  • Coupling reactions for the synthesis of more complex molecules

  • Decarboxylation reactions under controlled conditions

Chemical Reactions

Reactions at the Free Carboxylic Acid Group

The carboxylic acid at position 3 can participate in typical carboxylic acid reactions:

  • Esterification: Reaction with alcohols to form diester derivatives

  • Amidation: Reaction with amines to form amide derivatives

  • Reduction: Conversion to the corresponding alcohol using reducing agents like lithium aluminum hydride

  • Decarboxylation: Under harsh conditions, loss of carbon dioxide to form a simpler pyridine derivative

Reactions at the Isopropyl Ester Group

The isopropyl ester at position 2 can undergo:

  • Hydrolysis: Under acidic or basic conditions to reform the parent dicarboxylic acid

  • Transesterification: Exchange of the isopropyl group with other alcohols

  • Aminolysis: Reaction with amines to form amides

  • Reduction: Conversion to the corresponding alcohol using strong reducing agents

Reactions of the Pyridine Ring

The pyridine ring provides additional reactivity:

  • N-oxidation: Formation of the N-oxide derivative using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid

  • Electrophilic substitution: Typically requiring activation, potentially at positions 4, 5, or 6

  • Nucleophilic substitution: Particularly at positions 4 and 6 if appropriately activated

  • Coordination: The pyridine nitrogen can coordinate with metals to form complexes

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